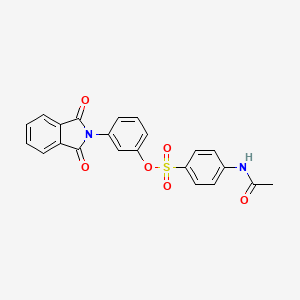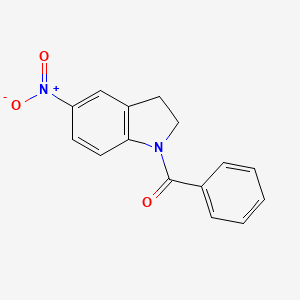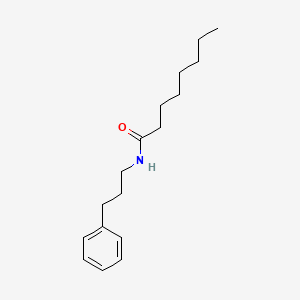![molecular formula C12H14ClFN2O2 B15150436 N-{[(4-fluorobenzyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B15150436.png)
N-{[(4-fluorobenzyl)carbamoyl]oxy}butanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobutylidene group, an amino group, and a fluorophenylmethyl carbamate moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE typically involves the reaction of 1-chlorobutylideneamine with N-[(4-fluorophenyl)methyl]carbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide (DMSO), or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (E)-(1-BROMOBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE
- (E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-CHLOROPHENYL)METHYL]CARBAMATE
- (E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)ETHYL]CARBAMATE
Uniqueness
(E)-(1-CHLOROBUTYLIDENE)AMINO N-[(4-FLUOROPHENYL)METHYL]CARBAMATE is unique due to the presence of both a chlorobutylidene group and a fluorophenylmethyl carbamate moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14ClFN2O2 |
|---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
(1-chlorobutylideneamino) N-[(4-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H14ClFN2O2/c1-2-3-11(13)16-18-12(17)15-8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17) |
InChI Key |
JXYMWOKNTUVJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOC(=O)NCC1=CC=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B15150353.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl benzoate](/img/structure/B15150360.png)
![2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B15150368.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B15150377.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate](/img/structure/B15150383.png)
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B15150393.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15150399.png)
![1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150402.png)


![1-oxo-1-phenylpropan-2-yl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150416.png)

![3-methyl-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B15150441.png)

